Cas no 1807156-88-2 (Methyl 2-amino-4-cyanopyridine-6-acetate)
Methyl 2-amino-4-cyanopyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-4-cyanopyridine-6-acetate
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- Inchi: 1S/C9H9N3O2/c1-14-9(13)4-7-2-6(5-10)3-8(11)12-7/h2-3H,4H2,1H3,(H2,11,12)
- InChI Key: WINKQNUFJYZXOA-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=C(C#N)C=C(N)N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- XLogP3: 0
- Topological Polar Surface Area: 89
Methyl 2-amino-4-cyanopyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015802-250mg |
Methyl 2-amino-4-cyanopyridine-6-acetate |
1807156-88-2 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029015802-1g |
Methyl 2-amino-4-cyanopyridine-6-acetate |
1807156-88-2 | 95% | 1g |
$2,808.15 | 2022-03-31 |
Methyl 2-amino-4-cyanopyridine-6-acetate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Methyl 2-amino-4-cyanopyridine-6-acetate
Methyl 2-amino-4-cyanopyridine-6-acetate: A Comprehensive Overview
Methyl 2-amino-4-cyanopyridine-6-acetate, with the CAS number 1807156-88-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as Methyl 2-amino-4-cyanopyridine-6-acetate, is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The molecule incorporates an amino group (-NH₂) at the 2-position, a cyano group (-CN) at the 4-position, and an acetate ester group (CH₃COO-) at the 6-position. These functional groups contribute to its unique chemical properties and potential applications.
The synthesis of Methyl 2-amino-4-cyanopyridine-6-acetate involves multi-step organic reactions, often starting from pyridine derivatives. The introduction of the amino and cyano groups is typically achieved through nucleophilic substitution or electrophilic aromatic substitution reactions. The acetate ester group is introduced via acetylation reactions, which are well-established in organic chemistry. The compound's structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, ensuring its identity and purity.
One of the key areas of research involving Methyl 2-amino-4-cyanopyridine-6-acetate is its application in drug discovery. The presence of multiple functional groups makes it a versatile building block for constructing bioactive molecules. Recent studies have explored its potential as a lead compound in anti-inflammatory and anticancer drug development. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its cytotoxic effects on various cancer cell lines have been reported, suggesting its potential as an anticancer agent.
Another area of interest is the use of Methyl 2-amino-4-cyanopyridine-6-acetate in materials science. The compound's aromatic structure and functional groups make it a candidate for applications in organic electronics. Recent advancements have focused on incorporating this compound into conductive polymers and organic light-emitting diodes (OLEDs). Its ability to undergo π-conjugation and electron delocalization enhances its electronic properties, making it suitable for such applications.
The environmental impact of Methyl 2-amino-4-cyanopyridine-6-acetate has also been a topic of recent research. Studies have examined its biodegradability and toxicity to aquatic organisms. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, with specific microbial strains capable of breaking down the molecule into less complex compounds. However, further research is needed to fully understand its environmental fate and potential risks.
In terms of industrial applications, Methyl 2-amino-4-cyanopyridine-6-acetate has shown promise as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity under various reaction conditions allows for the construction of complex molecular architectures required in these industries. For example, it has been used as a precursor in the synthesis of herbicides and fungicides, where its amino and cyano groups play critical roles in achieving desired biological activities.
Recent technological advancements have also enabled the large-scale production of Methyl 2-amino-4-cyanopyridine-6-acetate through green chemistry approaches. These methods emphasize the use of renewable feedstocks, energy-efficient processes, and minimal waste generation. For instance, catalytic hydrogenation techniques have been employed to optimize the synthesis steps, reducing both cost and environmental impact.
In conclusion, Methyl 2-amino-4-cyanopyridine-6-acetate is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure provides a foundation for innovative research in drug discovery, materials science, environmental studies, and industrial synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains a focal point for scientific exploration and technological advancement.
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